![molecular formula C18H24N2O5S B5678426 (3aS*,10aS*)-2-(piperidin-1-ylsulfonyl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5678426.png)
(3aS*,10aS*)-2-(piperidin-1-ylsulfonyl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid
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Overview
Description
This compound is a part of the pyrrolo[1,2-a]pyrrole class, a group known for its interesting chemical and pharmacological properties. The detailed analysis involves understanding its synthesis, molecular structure, and both chemical and physical properties to grasp its potential applications and behavior in various conditions.
Synthesis Analysis
The synthesis of related pyrrolo[1,2-a]pyrrole derivatives often involves nucleophilic aromatic substitution reactions, cyclization steps, and modifications to introduce specific functional groups such as the piperidin-1-ylsulfonyl moiety. For instance, compounds with basic substituents at specific positions have been synthesized utilizing nucleophilic aromatic fluoride displacement-cyclization techniques (Kapples & Effland, 1993).
Molecular Structure Analysis
Molecular structure analysis involves determining the stereochemistry and conformation of the compound. The compound's structure, as with related molecules, likely features a tetrahydropyridine core fused with other cyclic systems, with stereochemistry playing a crucial role in its biological activity and physical properties. The absolute configuration of similar structures has been established using X-ray crystallography and NMR techniques, which are critical in understanding the molecule's 3D orientation (Zhu et al., 2009).
properties
IUPAC Name |
(3aS,10aS)-2-piperidin-1-ylsulfonyl-3,3a,4,10-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5S/c21-17(22)18-10-14-6-2-3-7-16(14)25-12-15(18)11-20(13-18)26(23,24)19-8-4-1-5-9-19/h2-3,6-7,15H,1,4-5,8-13H2,(H,21,22)/t15-,18+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVNZBVXPQIANF-MAUKXSAKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)N2CC3COC4=CC=CC=C4CC3(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)S(=O)(=O)N2C[C@H]3COC4=CC=CC=C4C[C@]3(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3aS*,10aS*)-2-(piperidin-1-ylsulfonyl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid |
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